

Physical and chemical properties of 3-Methyl-1H-indole-2-carboxylic acid

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Compound of Interest

Compound Name: 3-Methyl-1H-indole-2-carboxylic acid

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An In-depth Technical Guide to 3-Methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indole-2-carboxylic acid, a substituted indole derivative, is a molecule of growing interest within the scientific community. As a bacterial metabolite, its presence and potential roles in microbial communication and interactions are areas of active investigation.^[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Methyl-1H-indole-2-carboxylic acid**, detailed experimental protocols for its synthesis, and an exploration of its known chemical reactivity and biological significance. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery, chemical synthesis, and microbiology.

Chemical and Physical Properties

3-Methyl-1H-indole-2-carboxylic acid is a solid compound under standard conditions.^{[2][3][4]} ^[5] It is classified as an irritant and is harmful if swallowed.^[6]

Structural Information

- IUPAC Name: **3-methyl-1H-indole-2-carboxylic acid**[\[1\]](#)[\[6\]](#)
- Synonyms: 3-Methyl-2-indolic acid[\[1\]](#)[\[4\]](#)[\[6\]](#)
- CAS Number: 10590-73-5[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Molecular Formula: C₁₀H₉NO₂[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Molecular Weight: 175.18 g/mol [\[1\]](#)[\[5\]](#)
- InChI: InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13)[\[1\]](#)[\[6\]](#)
- SMILES: CC1=C(NC2=CC=CC=C12)C(=O)O[\[1\]](#)[\[6\]](#)

Tabulated Physical and Chemical Data

Property	Value	Source(s)
Melting Point	92-97 °C (for the related compound 3-methylindole)	[7]
Boiling Point	265-266 °C (for the related compound 3-methylindole)	[7]
pKa	Predicted: ~3.54 - 3.70	[8] [9] [10]
Solubility	Slightly soluble in chloroform and methanol (for the related compound 3-methylindole). Soluble in ether, benzene, and acetone (for the related compound 3-methylindole). Generally, carboxylic acids show increased solubility in basic aqueous solutions due to salt formation.	[7]
Appearance	Solid	[2] [3] [4] [5]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **3-Methyl-1H-indole-2-carboxylic acid**.

¹H NMR Spectroscopy

A ¹H NMR spectrum of **3-Methyl-1H-indole-2-carboxylic acid** in CDCl₃ shows the following characteristic signals:

- δ 8.78 (s, 1H): This singlet corresponds to the proton of the carboxylic acid group (-COOH).
- δ 7.73 – 7.67 (m, 1H): A multiplet in the aromatic region, likely corresponding to one of the protons on the benzene ring.
- δ 7.40 – 7.34 (m, 2H): A multiplet representing two protons in the aromatic region.
- δ 7.17 (ddd, J = 8.0, 6.2, 1.7 Hz, 1H): A doublet of doublet of doublets, characteristic of a proton in the aromatic ring coupled to multiple other protons.
- δ 2.68 (s, 3H): A singlet corresponding to the three protons of the methyl group at position 3.

[\[1\]](#)

¹³C NMR Spectroscopy

While a specific spectrum with assignments for **3-Methyl-1H-indole-2-carboxylic acid** is not readily available in the provided search results, the expected chemical shifts for the carbon atoms can be predicted based on related structures. The carboxylic acid carbon would appear significantly downfield (typically >170 ppm). The aromatic carbons would resonate in the range of approximately 110-140 ppm, while the methyl carbon would appear upfield (around 10-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several key absorptions:

- O-H Stretch: A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[\[11\]](#)[\[12\]](#)

- C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid is typically observed between 1710 and 1760 cm^{-1} . For dimeric carboxylic acids, this peak is often centered around 1710 cm^{-1} .^[11]
- N-H Stretch: A sharp to moderately broad peak for the indole N-H stretch is expected around 3400-3300 cm^{-1} .
- C-O Stretch: An absorption corresponding to the C-O single bond of the carboxylic acid is typically found in the 1210-1320 cm^{-1} region.
- Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic protons typically appear in the 900-675 cm^{-1} region.

Mass Spectrometry

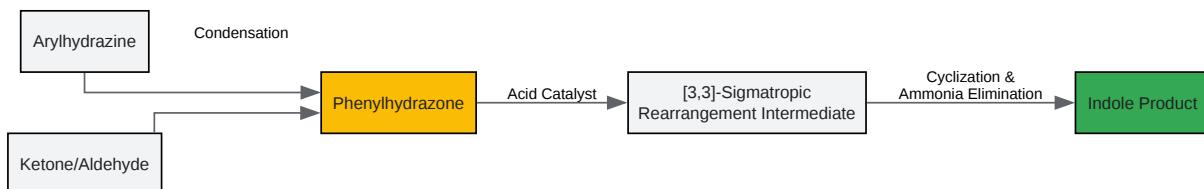
In the mass spectrum of a carboxylic acid, the molecular ion peak (M^+) may be observed. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).^[8] The specific fragmentation pattern for **3-Methyl-1H-indole-2-carboxylic acid** would provide further structural confirmation.

Experimental Protocols

Synthesis of 3-Methyl-1H-indole-2-carboxylic acid

The Fischer indole synthesis is a classical and versatile method for the preparation of indoles and can be adapted for the synthesis of **3-Methyl-1H-indole-2-carboxylic acid**.^{[13][14]} This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate ketone or aldehyde.^{[13][14]}

General Fischer Indole Synthesis Workflow



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Figure 1. Generalized workflow of the Fischer indole synthesis.

A specific protocol for the synthesis of a related compound, ethyl-4,6-dichloro-1H-indole-2-carboxylate, involves a Japp–Klingemann condensation followed by a Fischer indole (aza-Cope) ring closure reaction.^[15] This suggests a potential synthetic route starting from a substituted aniline.

Conceptual Synthesis Protocol via Fischer Indole Synthesis:

- Formation of the Phenylhydrazone: React phenylhydrazine with pyruvic acid or an ester of pyruvic acid (e.g., ethyl pyruvate) under acidic conditions to form the corresponding phenylhydrazone.
- Cyclization: Heat the resulting phenylhydrazone in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to induce cyclization and subsequent elimination of ammonia.
- Work-up and Purification: After the reaction is complete, the mixture is typically poured into water or a basic solution to neutralize the acid and precipitate the crude product. The solid can then be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

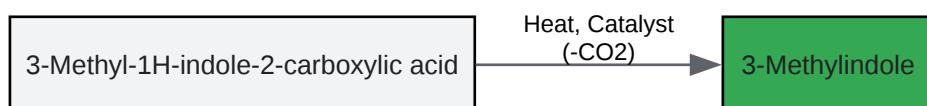
Chemical Reactions

3-Methyl-1H-indole-2-carboxylic acid undergoes reactions typical of both the indole nucleus and the carboxylic acid functional group.

Reactions of the Carboxylic Acid Group

- Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents like DCC/DMAP (Steglich esterification).[16][17][18]
- Decarboxylation: The carboxyl group can be removed by heating, often in the presence of a catalyst. A patent describes the decarboxylation of **3-methyl-1H-indole-2-carboxylic acid** to 3-methylindole by heating in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with the addition of an acid or a silver carbonate catalyst to improve yield and purity.[19]

Decarboxylation Reaction Scheme



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Figure 2. Decarboxylation of **3-Methyl-1H-indole-2-carboxylic acid**.

Reactions Involving the Indole Ring

The indole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, typically at the C3 position. However, in this case, the C3 position is already substituted with a methyl group. Reactions involving the indole nitrogen, such as N-alkylation, are also possible under appropriate basic conditions.

Biological Activity and Significance

3-Methyl-1H-indole-2-carboxylic acid has been identified as a bacterial metabolite, suggesting a role in microbial physiology and communication.[1] While direct studies on the biological activity of this specific compound are limited in the provided search results, the broader class of indole derivatives is well-known for its diverse biological activities.

Notably, indole and its derivatives, such as indole-3-acetic acid (IAA), have been implicated as signaling molecules in bacterial quorum sensing (QS).[20][21] Quorum sensing is a cell-to-cell

communication process that allows bacteria to coordinate gene expression in response to population density. Indole has been shown to interfere with QS by affecting the folding of regulator proteins.[20] Given its structural similarity, it is plausible that **3-Methyl-1H-indole-2-carboxylic acid** could also play a role in modulating quorum sensing pathways in certain bacterial species. Further research is warranted to explore this potential biological function.

Conclusion

3-Methyl-1H-indole-2-carboxylic acid is a compound with interesting chemical and potential biological properties. This guide has summarized its key physical and chemical characteristics, provided an outline for its synthesis, and touched upon its reactivity and potential biological relevance. As research in the field of microbial signaling and drug development continues to evolve, a thorough understanding of such molecules will be increasingly important. The data and protocols presented here aim to facilitate further investigation into the properties and applications of **3-Methyl-1H-indole-2-carboxylic acid**.

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